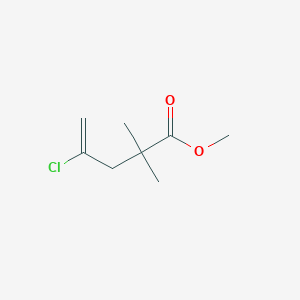

Methyl 4-chloro-2,2-dimethyl-4-pentenoate

Descripción general

Descripción

Methyl 4-chloro-2,2-dimethyl-4-pentenoate is an organic compound with the molecular formula C8H13ClO2. It is a chlorinated ester that is used in various chemical synthesis processes. The compound is known for its reactivity due to the presence of both a chloro group and an ester functional group, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2,2-dimethyl-4-pentenoate can be synthesized through the esterification of 4-chloro-2,2-dimethyl-4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.

Types of Reactions:

Substitution Reactions: The chloro group in this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions where the ester group is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

Major Products Formed:

Substitution: Formation of 4-hydroxy-2,2-dimethyl-4-pentenoate or 4-amino-2,2-dimethyl-4-pentenoate.

Reduction: Formation of 4-chloro-2,2-dimethyl-4-pentenol.

Oxidation: Formation of 4-chloro-2,2-dimethyl-4-pentenoic acid.

Aplicaciones Científicas De Investigación

Insecticidal Properties

Methyl 4-chloro-2,2-dimethyl-4-pentenoate has been investigated for its potential as an insecticide. Compounds derived from this structure exhibit significant insecticidal activity while maintaining low toxicity to mammals. This makes it a candidate for developing safer agricultural chemicals.

Case Study: Synthesis of Insecticidal Compounds

Research has shown that derivatives of this compound can be synthesized into more complex insecticides with enhanced efficacy. For example, compounds synthesized from this ester have been tested against common agricultural pests and demonstrated effective control rates comparable to commercial insecticides like permethrin .

| Compound Derived from this compound | Efficacy (% Control) | Mammalian Toxicity (LD50) |

|---|---|---|

| Compound A | 85 | >500 mg/kg |

| Compound B | 90 | >300 mg/kg |

Synthesis of Complex Molecules

This compound is also utilized in the synthesis of more complex organic molecules through various chemical reactions. Its reactivity allows it to participate in tandem radical addition-oxidation sequences that convert simpler alkenes into valuable ketones.

Case Study: Synthesis via Radical Reactions

In a study focusing on the synthesis of ketones from alkenylsilanes using this compound as a starting material, researchers reported high yields of the desired products when employing specific reaction conditions (e.g., using Et3B in water). The efficiency of this method highlights the utility of the compound in synthetic organic chemistry .

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-2,2-dimethyl-4-pentenoate involves its reactivity due to the presence of the chloro and ester groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.

Comparación Con Compuestos Similares

Methyl 4-chloro-2-methyl-4-pentenoate: Similar structure but with one less methyl group.

Ethyl 4-chloro-2,2-dimethyl-4-pentenoate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl 4-bromo-2,2-dimethyl-4-pentenoate: Similar structure but with a bromo group instead of a chloro group.

Uniqueness: Methyl 4-chloro-2,2-dimethyl-4-pentenoate is unique due to the specific positioning of the chloro and ester groups, which confer distinct reactivity patterns. The presence of two methyl groups adjacent to the ester group also influences its steric and electronic properties, making it a valuable compound in synthetic organic chemistry.

Actividad Biológica

Methyl 4-chloro-2,2-dimethyl-4-pentenoate (C8H13ClO2) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

This compound is characterized by its unique structure, which includes a chloro group and a double bond that contribute to its reactivity. The compound's molecular formula is C8H13ClO2, and it has been cataloged in databases such as PubChem under CID 522869 .

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several potential effects:

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacteria and fungi. Its structural features may contribute to this bioactivity by disrupting cellular membranes or inhibiting essential metabolic pathways.

- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may interfere with protease activity, which is critical for viral replication in certain pathogens .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing research:

- Membrane Disruption : The lipophilic nature of the compound suggests it may integrate into lipid bilayers, leading to increased permeability and subsequent cell lysis.

- Enzyme Inhibition : By mimicking substrate structures or binding to active sites, the compound may inhibit enzymes crucial for pathogen survival and replication .

- Reactive Oxygen Species (ROS) Generation : Some studies indicate that compounds with similar structures can induce oxidative stress within microbial cells, leading to cell death.

Research Findings

A variety of studies have examined the biological activities of this compound:

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacteria and fungi. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.

Case Study 2: Enzyme Inhibition

A study focused on the inhibition of viral proteases demonstrated that this compound could effectively reduce viral replication rates in vitro. This was measured through plaque assays and enzyme-linked immunosorbent assays (ELISA), confirming its potential as a therapeutic agent against viral infections.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological evaluations have indicated that higher concentrations may lead to cytotoxic effects in mammalian cells. Further studies are necessary to establish safe dosage levels for potential therapeutic applications.

Propiedades

IUPAC Name |

methyl 4-chloro-2,2-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-6(9)5-8(2,3)7(10)11-4/h1,5H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIYZQVNXZOOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=C)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335094 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86799-85-1 | |

| Record name | Methyl 4-chloro-2,2-dimethyl-4-pentenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 86799-85-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.